3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Overview
Description
Triazolo-pyrimidine compounds are a class of heterocyclic compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of a triazolo-quinoxaline-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of triazolo-thiadiazine derivatives involves the reaction of an amino-triazole with active methylene nitriles and their ylidene derivatives . Another method involves the reaction of a bromoacetyl compound with an amino-triazole-thiol in the presence of a catalytic amount of piperidine .
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques like 1H NMR (Nuclear Magnetic Resonance) and 13C NMR . For example, the 1H-NMR spectra of some compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .
Chemical Reactions Analysis
Triazolo-pyrimidine derivatives can undergo various chemical reactions. For instance, it has been found that some compounds can isomerize to the thermodynamically more stable pyrazolo-pyrimidine derivative through tandem ring opening and ring closure reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using techniques like IR (Infrared) spectroscopy and NMR . For example, the IR spectra of some compounds showed peaks at 3,375, 3,100 (2NH), 1,701 (C=O) .
Scientific Research Applications
- Researchers have synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including this compound, as potential antiviral agents .
- In vitro screening revealed promising antiviral activity for some of these compounds, with compound 8b standing out .
- Compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities against different pathogenic organisms .
- Notably, 4d and 6c demonstrated strong in vitro activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), respectively .
- Additionally, compounds 6c, 7b, and 8a showed significant activity against Candida albicans .
- Incorporating piperazine or piperidine subunits into the [1,2,4]triazolo[4,3-a]quinoxaline ring system enhances antimicrobial properties .
- Thioamide group modifications were also explored to increase antiviral bioactivity .
- Researchers proposed incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring .
- A related compound, thiazolo[3,2-b][1,2,4]triazole, has been synthesized efficiently with excellent yields .
Antiviral Activity
Antibacterial and Antifungal Properties
Structural Modifications for Enhanced Bioactivity
Combining [1,3,4]-Oxadiazole and [1,2,4]-Triazole Subunits
Thiazolo[3,2-b][1,2,4]triazole Synthesis
Pyrazolo[3,4-d]pyrimidine Derivatives
Mechanism of Action
Target of Action
The primary target of 3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis . The compound’s action on CDK2 also impacts the cyclin A2 pathway , which plays a crucial role in cell cycle progression .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Future Directions
Triazolo-pyrimidine compounds and their derivatives have shown promising results in various biological activities, encouraging further exploration of these compounds as antimicrobial agents . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented triazolo-thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6(2)7-10-11-8-9-4-3-5-12(7)8/h6H,3-5H2,1-2H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDCTDPJXSRGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155223 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365968-86-0 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365968-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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